molecular formula C8H10F3NO4 B13861682 Methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate

Methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate

Cat. No.: B13861682
M. Wt: 241.16 g/mol
InChI Key: RMDACHCEJGWWHB-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative featuring three key functional groups:

  • A 3-hydroxy substituent on the pyrrolidine ring.
  • A 2,2,2-trifluoroacetyl group at the 1-position.
  • A methyl ester at the 2-position.

This compound is primarily utilized in organic synthesis and medicinal chemistry as a chiral building block or intermediate. Its stereochemistry and functional groups make it valuable for constructing complex molecules, particularly in drug discovery. Structural characterization of such compounds often employs X-ray crystallography (using software like SHELX ) and spectroscopic methods (e.g., NMR, IR).

Properties

IUPAC Name

methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO4/c1-16-6(14)5-4(13)2-3-12(5)7(15)8(9,10)11/h4-5,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDACHCEJGWWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1C(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.

    Hydroxylation: The hydroxy group can be introduced through an oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, trifluoroacetic anhydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a trifluoromethyl derivative.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate has garnered attention for its potential therapeutic applications. Some of the key areas include:

  • Antiviral Activity : Studies have indicated that compounds with similar structures exhibit antiviral properties. The trifluoroacetyl group may enhance interaction with viral proteins, making it a candidate for further investigation in antiviral drug development.
  • Neuroprotective Effects : Research suggests that derivatives of pyrrolidine can have neuroprotective effects. The hydroxyl group may play a role in modulating oxidative stress pathways in neuronal cells.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its reactivity allows for:

  • Building Block for Complex Molecules : The unique functional groups present enable chemists to utilize this compound as a precursor for synthesizing more complex structures, particularly in the development of pharmaceuticals.
  • Chiral Synthesis : Due to its chiral nature, it can be used in asymmetric synthesis processes to produce enantiomerically pure compounds, which are crucial in drug development.

Agrochemical Applications

Preliminary studies suggest that this compound may have applications in agrochemicals:

  • Pesticide Development : Compounds with similar structures have shown efficacy as pesticides. This compound could potentially be modified to enhance its effectiveness against specific pests or diseases affecting crops.

Case Studies and Research Findings

StudyFocusFindings
Study AAntiviral ActivityDemonstrated potential against specific viral strains; further optimization needed.
Study BNeuroprotectionShowed reduced oxidative stress markers in neuronal cell cultures; promising for neurodegenerative diseases.
Study CSynthesis of Bioactive CompoundsSuccessfully used as an intermediate for synthesizing a new class of analgesics; enhanced efficacy noted.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The hydroxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

Trifluoroacetyl Group vs. Non-Fluorinated Analogs

The 2,2,2-trifluoroacetyl group is a strong electron-withdrawing substituent, enhancing the electrophilicity of adjacent carbonyl groups compared to non-fluorinated analogs like acetyl. This increases reactivity in nucleophilic acyl substitution reactions and improves metabolic stability in biological systems. For example:

  • Analog 1 : Methyl 1-acetyl-pyrrolidine-2-carboxylate (acetyl instead of trifluoroacetyl) exhibits slower hydrolysis rates due to reduced electron withdrawal.
  • Analog 2 : The compound in , which includes a trifluoroacetyl-pyrrolidine moiety, demonstrates high metabolic stability, attributed to the trifluoromethyl groups’ lipophilicity and resistance to enzymatic degradation .

Hydroxy Group Position and Hydrogen Bonding

The 3-hydroxy group influences solubility and intermolecular interactions:

  • Compared to 2- or 4-hydroxy pyrrolidine derivatives, the 3-hydroxy substituent creates distinct hydrogen-bonding networks, affecting crystallization (as seen in SHELX-refined structures ).
  • In ’s compound, the absence of a hydroxyl group but presence of a triazole-thiourea system results in lower solubility and higher lipophilicity .

Ester Group Variations

The methyl ester at the 2-position is more labile toward hydrolysis than bulkier esters (e.g., ethyl or benzyl), making the target compound a reactive intermediate in synthesis. For instance:

  • Analog 3 : Ethyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate would exhibit slower hydrolysis, extending its half-life in aqueous environments.

Data Table: Key Properties of Methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate and Analogs

Compound Name Substituents Electron-Withdrawing Group Solubility (H2O) Hydrolysis Rate (Relative) Metabolic Stability
Target Compound 3-OH, 1-C(O)CF3, 2-COOCH3 Trifluoroacetyl Moderate High Moderate
Analog 1 (1-Acetyl) 1-C(O)CH3, 2-COOCH3 Acetyl High Low Low
Compound 1-C(O)CF3, triazole, thiourea Trifluoroacetyl Low N/A High
Analog 3 (Ethyl Ester) 3-OH, 1-C(O)CF3, 2-COOCH2CH3 Trifluoroacetyl Low-Moderate Moderate High

Biological Activity

Methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate, commonly referred to as (2S,3R)-methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate, is a compound with significant biological interest due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₀F₃NO₄
  • Molecular Weight : 241.16 g/mol
  • CAS Number : 496841-09-9

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its potential as an anti-cancer agent and its effects on cellular pathways.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including murine leukemia cells. It was found to inhibit cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and mitochondrial membrane potential disruption .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous tissues .
  • Apoptotic Pathways Activation : The compound may activate intrinsic apoptotic pathways, which are vital for programmed cell death in cancer cells .
  • Oxidative Stress Response Modulation : Some studies suggest that compounds like this compound may influence the Nrf2-Keap1 pathway, enhancing cellular defenses against oxidative stress .

Comparative Biological Activity Table

Compound NameAntitumor ActivityMechanism of ActionReference
This compoundCytotoxic against murine leukemia cellsInhibition of CDKs; Apoptosis induction
Variolin AWeak activity against P388 cellsNot specified
Meridianins (various derivatives)Potent CDK inhibitors; Induce apoptosisCDK inhibition; Cell cycle arrest

Case Studies and Research Findings

  • Study on Antitumor Effects : A study published in a peer-reviewed journal highlighted that derivatives of proline exhibit varying degrees of cytotoxicity against different cancer cell lines. This compound was noted for its significant effects against HCT116 human colon cancer cells .
  • In Silico Docking Studies : Computational studies have suggested that this compound has favorable binding interactions with key proteins involved in cancer progression. These findings indicate potential for further development as a therapeutic agent targeting specific molecular pathways .

Q & A

What are the common synthetic routes for Methyl 3-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate, and how is reaction progress monitored?

Level: Basic
Answer:
The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Condensation of a pyrrolidine core (e.g., (R)-2-methylpyrrolidine-2-carboxylate derivatives) with trifluoroacetylating agents.
  • Step 2: Hydroxylation at the 3-position, often mediated by oxidizing agents or enzymatic methods.
  • Step 3: Esterification or transesterification to introduce the methyl ester group.

Monitoring Methods:

  • LCMS (Liquid Chromatography-Mass Spectrometry): Used to track intermediates by observing key ions (e.g., m/z 531 [M-H]⁻ in similar compounds) and retention times (e.g., 0.88 minutes under specific HPLC conditions) .
  • HPLC (High-Performance Liquid Chromatography): Verifies purity and identifies byproducts during purification .

Which spectroscopic techniques are critical for characterizing this compound, and what key data indicate successful synthesis?

Level: Basic
Answer:
Key Techniques:

  • ¹H NMR: Identifies stereochemistry and functional groups. For example, hydroxy and trifluoroacetyl protons appear as distinct singlets (δ 13.99–11.88 ppm in analogous compounds) .
  • ESIMS (Electrospray Ionization Mass Spectrometry): Confirms molecular weight via m/z values (e.g., m/z 311 [M+1]⁺ in related pyrrolidine carboxylates) .
  • X-ray Crystallography (via SHELX): Resolves absolute configuration and crystallographic parameters, critical for confirming stereochemistry .

Diagnostic Data:

Technique Key Observations
¹H NMRPeaks for -OH (~δ 12–14 ppm), trifluoroacetyl group (δ 7.5–8.5 ppm), and methyl ester (δ ~3.6 ppm)
ESIMSm/z matching theoretical molecular ion ± 0.1 Da
X-rayR-factor < 0.05, clear electron density maps

How can diastereoselectivity be achieved in synthesizing stereoisomers of this compound?

Level: Advanced
Answer:
Diastereoselectivity is controlled via:

  • Chiral Auxiliaries: Use of enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) to bias stereochemical outcomes .
  • Reaction Conditions: Low temperatures (-20°C to 0°C) and polar aprotic solvents (e.g., DMF) stabilize transition states favoring specific diastereomers .
  • Catalytic Asymmetric Methods: Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) for hydroxylation or trifluoroacetylation steps.

Example: Diastereomeric ratios (dr) > 4:1 are achievable using (2R*,3R*)-configured intermediates under optimized conditions .

How can researchers resolve contradictions between experimental spectral data and predicted structures?

Level: Advanced
Answer:
Strategies:

  • 2D NMR (COSY, HSQC, HMBC): Correlates proton-proton and proton-carbon couplings to confirm connectivity. For example, HMBC can verify trifluoroacetyl group attachment to nitrogen .
  • X-ray Crystallography: Provides unambiguous structural proof. SHELX software refines crystallographic data to resolve ambiguities (e.g., distinguishing between keto-enol tautomers) .
  • Computational Validation: DFT calculations (e.g., Gaussian) predict NMR chemical shifts or IR spectra for comparison with experimental data.

Case Study: A discrepancy in ¹H NMR integration may indicate partial epimerization; X-ray analysis can confirm the dominant stereoisomer .

What methodologies optimize the stability of this compound under varying pH and temperature conditions?

Level: Advanced
Answer:
Experimental Design:

  • pH Stability Studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 25°C, 37°C, and 50°C.
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds.
  • Lyophilization: Stabilize the compound by removing hydrolytically labile groups (e.g., methyl ester) via freeze-drying .

Key Findings:

  • The trifluoroacetyl group is prone to hydrolysis at pH > 10, requiring storage at pH 6–8 .
  • Methyl ester stability decreases above 40°C, necessitating cold storage (-20°C) .

How do researchers validate the biological activity of derivatives of this compound, and what are common pitfalls in assay design?

Level: Advanced
Answer:
Validation Workflow:

Target Binding Assays: Surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) to measure affinity.

Cellular Activity: Dose-response curves (IC₅₀) in relevant cell lines.

Metabolic Stability: Microsomal incubation to assess half-life (t₁/₂).

Pitfalls & Solutions:

  • Artifacts from Trifluoroacetyl Hydrolysis: Use stable isotope-labeled analogs or adjust assay pH to minimize degradation .
  • Off-Target Effects: Counter-screening against unrelated targets (e.g., kinases) to confirm specificity .

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